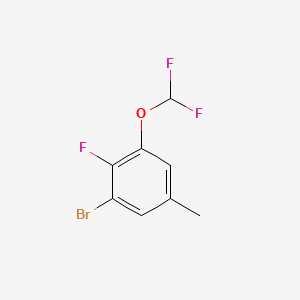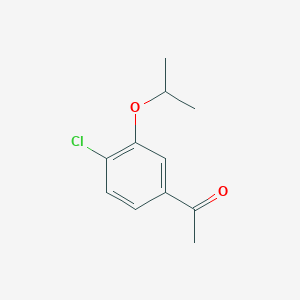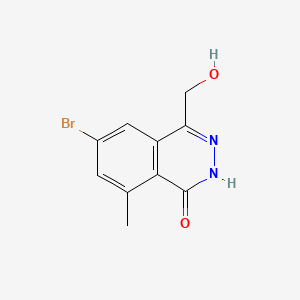
Lenalidomide-acetamido-O-PEG3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-acetamido-O-PEG3-OH is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers, such as multiple myeloma and myelodysplastic syndromes . This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) chain, which can improve its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-PEG3-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions, including bromination, cyclization, and hydrogenation . The PEG chain is then attached to the lenalidomide molecule through an acetamido linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs . Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s therapeutic properties .
Scientific Research Applications
Lenalidomide-acetamido-O-PEG3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of PEGylation on drug properties.
Mechanism of Action
The mechanism of action of lenalidomide-acetamido-O-PEG3-OH involves modulation of the immune system and targeted protein degradation. The compound binds to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins involved in cancer cell survival . This targeted protein degradation is crucial for its therapeutic effects in hematological cancers .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory effects but different pharmacokinetic properties.
Lenalidomide: The base compound, widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness
Lenalidomide-acetamido-O-PEG3-OH is unique due to its PEGylation, which enhances its solubility and bioavailability compared to its parent compounds . This modification potentially improves its therapeutic efficacy and reduces side effects, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H27N3O8 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C21H27N3O8/c25-6-7-30-8-9-31-10-11-32-13-19(27)22-16-3-1-2-14-15(16)12-24(21(14)29)17-4-5-18(26)23-20(17)28/h1-3,17,25H,4-13H2,(H,22,27)(H,23,26,28) |
InChI Key |
NHOMULPYZVLOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



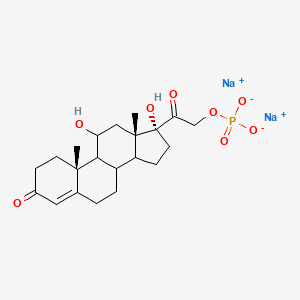

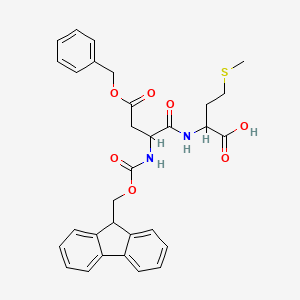
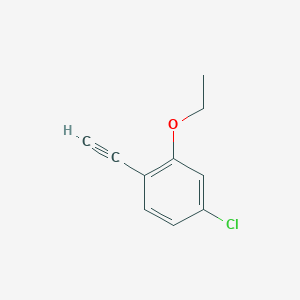
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)


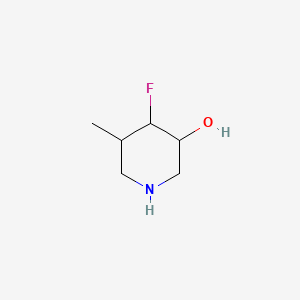
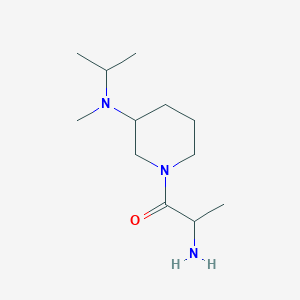
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
